2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a bromine atom, a tert-butyl group, and a nitrophenyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Alkylation: The addition of a tert-butyl group to the brominated phenol.
Etherification: The formation of an ether bond between the brominated, tert-butyl-substituted phenol and 2-methoxy-5-nitrophenyl acetamide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can modify the nitro group.
Substitution: The replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group could yield a nitroso or hydroxylamine derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might insert itself between DNA base pairs, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(2-bromo-4-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)ethanamide: Has an ethanamide instead of an acetamide group, which could influence its chemical properties and reactivity.
Uniqueness
The presence of both the methoxy and nitro groups in 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide makes it unique compared to similar compounds. These functional groups can significantly impact its chemical reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5/c1-19(2,3)12-5-7-16(14(20)9-12)27-11-18(23)21-15-10-13(22(24)25)6-8-17(15)26-4/h5-10H,11H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZTKHAGKLSDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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